1,1'-Methylenebis(3-methylpiperidine)
Description
Historical Perspectives on the Discovery and Initial Synthetic Pathways of N,N'-Methylenebis(piperidines)
The study of piperidine-containing compounds has a long history, with piperidine (B6355638) itself first isolated in the 19th century from pepper, the source of its name. wikipedia.org The synthesis of N,N'-methylenebis(piperidines) falls under the broader class of reactions for forming aminals. Aminals, or aminoacetals, are typically prepared through the condensation reaction of an aldehyde, most commonly formaldehyde (B43269), with a secondary amine. wikipedia.org
The foundational pathway to N,N'-methylenebis(piperidines) involves the reaction of two equivalents of a piperidine derivative with one equivalent of formaldehyde. This reaction proceeds via the formation of a hemiaminal intermediate, which then reacts with a second amine molecule to yield the stable aminal and a molecule of water. For instance, the simplest member of this class, 1,1'-methylenebis(piperidine) (also known as dipiperidinomethane), is formed from piperidine and formaldehyde. nist.gov This method represents a classic and straightforward approach to constructing the methylene (B1212753) bridge between two piperidine nitrogen atoms. The synthesis of the specific precursor, 3-methylpiperidine (B147322), can be achieved through methods such as the catalytic cyclization of 2-methyl-1,5-diaminopentane. google.com
Contemporary Significance of 1,1'-Methylenebis(3-methylpiperidine) in Organic Chemistry Research
In modern organic synthesis, aminals are regarded as valuable and versatile electrophilic building blocks. acs.org They serve as stable yet reactive synthons for introducing aminomethyl groups into various molecular architectures. The significance of 1,1'-Methylenebis(3-methylpiperidine) lies in its potential as a specialized reagent in the construction of complex molecules.
The compound can act as a precursor in Mannich-type reactions, a fundamental carbon-carbon bond-forming process in organic chemistry. acs.org Its utility is demonstrated in its ability to deliver a methylene group flanked by two nucleophilic nitrogen atoms, which can be further functionalized. The presence of the 3-methyl substituent on the piperidine rings introduces stereochemical considerations and can influence the reactivity and selectivity of its reactions, as well as the properties of the resulting products.
While specific, large-scale applications of 1,1'-Methylenebis(3-methylpiperidine) are not extensively documented, its structural motifs are relevant. The piperidine ring is a ubiquitous feature in many pharmaceuticals and alkaloids. wikipedia.orgnih.gov Precursors like 3-methylpiperidine are used as reactants in the synthesis of compounds with potential biological activity, such as CB2 receptor agonists and Aurora kinase inhibitors. sigmaaldrich.com Similarly, related bis-piperidine compounds have been employed as structure-directing agents and in the synthesis of specialized dyes for nucleic acid detection. sigmaaldrich.com Therefore, 1,1'-Methylenebis(3-methylpiperidine) holds contemporary relevance as a building block for creating novel, structurally diverse molecules for medicinal chemistry and materials science research. acs.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-[(3-methylpiperidin-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-3-7-14(9-12)11-15-8-4-6-13(2)10-15/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHRQOZJWCFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2CCCC(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30887583 | |
| Record name | Piperidine, 1,1'-methylenebis[3-methyl- | |
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Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68922-17-8 | |
| Record name | 1,1′-Methylenebis[3-methylpiperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68922-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piperidine, 1,1'-methylenebis(3-methyl- | |
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| Record name | Piperidine, 1,1'-methylenebis[3-methyl- | |
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| Record name | Piperidine, 1,1'-methylenebis[3-methyl- | |
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| Record name | 1,1'-methylenebis(3-methylpiperidine) | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of 1,1 Methylenebis 3 Methylpiperidine
Elucidation of Classical Condensation Reaction Mechanisms
The most conventional method for synthesizing 1,1'-Methylenebis(3-methylpiperidine) involves the condensation reaction between 3-methylpiperidine (B147322) and formaldehyde (B43269). This process is a classic example of aminal formation from a secondary amine and an aldehyde.
Formaldehyde and 3-Methylpiperidine Condensation: Iminium Ion-Mediated Pathways
The synthesis of 1,1'-Methylenebis(3-methylpiperidine) proceeds through a well-established multi-step mechanism initiated by the nucleophilic addition of the secondary amine to the carbonyl group of formaldehyde. adichemistry.com This reaction is analogous to the first step of the Mannich reaction. byjus.comlibretexts.org
The key steps are as follows:
Hemiaminal Formation: The reaction begins with the nucleophilic attack of the nitrogen atom of 3-methylpiperidine on the electrophilic carbonyl carbon of formaldehyde. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral hemiaminal, also known as an aminol. masterorganicchemistry.com
Iminium Ion Generation: Under typical reaction conditions, the hemiaminal is unstable. The oxygen atom of the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule results in the formation of a highly reactive and electrophilic N-methylene-3-methylpiperidinium ion, which is a type of iminium ion. adichemistry.commasterorganicchemistry.comstackexchange.com
Aminal Formation: The generated iminium ion is then rapidly attacked by a second molecule of 3-methylpiperidine. This final nucleophilic addition, followed by deprotonation, yields the stable aminal product, 1,1'-Methylenebis(3-methylpiperidine). colab.ws
Influence of Reaction Parameters on Synthesis Efficiency and Stereoselectivity
The efficiency and selectivity of the condensation reaction are highly dependent on several experimental parameters. Since 3-methylpiperidine is a chiral molecule (typically used as a racemic mixture), the formation of 1,1'-Methylenebis(3-methylpiperidine) results in three possible stereoisomers: (R,R), (S,S), and the meso compound (R,S). The control of these parameters is crucial for optimizing yield and influencing the diastereomeric ratio of the product.
Key parameters include:
Temperature: Increased temperatures can accelerate the reaction rate, particularly the dehydration step to form the iminium ion. However, excessively high temperatures might promote side reactions. For less reactive amines like piperidine (B6355638), more forcing conditions (e.g., heating in a sealed tube at 140 °C) have been shown to be necessary to achieve good conversion to the aminal. nih.gov
Stoichiometry: The molar ratio of the reactants is critical. A 2:1 ratio of 3-methylpiperidine to formaldehyde is theoretically required. Using an excess of the amine can help drive the reaction to completion and maximize the consumption of the aldehyde. researchgate.net
pH and Catalysis: The reaction is typically facilitated by either acidic or basic conditions. Acid catalysis promotes the dehydration of the hemiaminal to the iminium ion. adichemistry.com Conversely, base catalysis can be used to promote the initial addition step. mdpi.com The choice of catalyst can significantly impact reaction efficiency.
Solvent: The choice of solvent can influence reaction kinetics. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in proton transfer steps, while aprotic solvents may also be used. nih.gov In some cases, the reaction is performed in aqueous or alcoholic solutions. adichemistry.com
Table 1: General Influence of Reaction Parameters on Aminal Synthesis
| Parameter | General Effect on Synthesis | Considerations for 1,1'-Methylenebis(3-methylpiperidine) | References |
|---|---|---|---|
| Temperature | Increases reaction rate, especially iminium ion formation. High temperatures can cause side reactions. | Moderate heating may be required to overcome the lower reactivity of piperidine derivatives compared to more nucleophilic amines. | nih.govresearchgate.net |
| Reactant Ratio (Amine:Aldehyde) | A 2:1 ratio is stoichiometric. Excess amine can increase yield and minimize residual formaldehyde. | Using a slight excess of 3-methylpiperidine (e.g., 2.1:1) could improve process efficiency. | researchgate.net |
| Catalyst / pH | Acid catalysis accelerates the dehydration step. Base catalysis can be used for the initial addition. | The reaction can proceed under neutral conditions, but may be optimized with catalytic amounts of acid or base depending on the desired kinetics. | adichemistry.commdpi.com |
| Solvent | Solvent polarity can affect the stability of intermediates and transition states. | Protic solvents like alcohols or water are commonly used and can facilitate the necessary proton transfers. | adichemistry.com |
| Stereoselectivity | The formation of new stereocenters or the reaction of chiral precursors can lead to diastereomeric products. | The use of racemic 3-methylpiperidine will produce a mixture of (R,R), (S,S), and (R,S) diastereomers. Chiral catalysts or auxiliaries would be needed for stereoselective synthesis. | nih.govacs.orgnih.gov |
Exploration of Alternative Synthetic Routes for 1,1'-Methylenebis(3-methylpiperidine)
Beyond the classical condensation, alternative methods have been explored for the formation of the methylene (B1212753) bridge between two amine units.
Transamination Reactions Employing Diaminomethane Derivatives
An alternative route involves an amine exchange or transamination-type reaction using a pre-formed aminal, such as N,N,N',N'-tetramethyldiaminomethane (TMDAM), also known as bis(dimethylamino)methane. nist.gov This reagent can serve as a convenient source of the electrophilic methylene-iminium intermediate. chemicalbook.com
The proposed mechanism involves:
Iminium Ion Formation: Under acidic conditions (e.g., trifluoroacetic acid), TMDAM eliminates a molecule of dimethylamine (B145610) to generate the highly reactive N,N-dimethyl(methylene)ammonium salt (Eschenmoser's salt intermediate). chemicalbook.com
Nucleophilic Attack: 3-Methylpiperidine, acting as a nucleophile, attacks the iminium ion.
Amine Exchange: The resulting intermediate can then undergo a second reaction with another molecule of 3-methylpiperidine, leading to the displacement of the second dimethylamine group and the formation of the more thermodynamically stable 1,1'-Methylenebis(3-methylpiperidine). This strategy is particularly useful as it avoids the direct handling of gaseous formaldehyde.
Methylene Transfer Reactions from Halogenated Solvents to Piperidine Systems
A less common but mechanistically interesting route is the use of a halogenated solvent, such as dichloromethane (B109758) (CH₂Cl₂), as the source of the methylene carbon. Secondary amines, including piperidine, are known to react with dichloromethane, although often slowly at room temperature. scispace.comreddit.com This reaction can become a significant pathway at elevated temperatures or over long reaction times, and is sometimes observed as a source of impurities when using DCM as a solvent for amine reactions. reddit.com
The mechanism is thought to proceed via a two-step SN2 process:
Initial Alkylation: The first step is a nucleophilic attack (Sɴ2 reaction) by one molecule of 3-methylpiperidine on a molecule of dichloromethane. This displaces a chloride ion and forms an N-chloromethyl-3-methylpiperidinium chloride salt. scispace.com
Second Alkylation: This intermediate is a potent alkylating agent. A second molecule of 3-methylpiperidine then attacks the chloromethyl group, displacing the second chloride ion to form the final methylene-bridged product, 1,1'-Methylenebis(3-methylpiperidine). scispace.comacs.org
Studies have shown that for every two moles of a secondary amine consumed in this reaction, one mole of ionic chloride is produced, which is consistent with the formation of the aminal. scispace.com The reactivity is dependent on the amine's basicity and steric hindrance. scispace.com
Table 2: Comparison of Synthetic Routes to 1,1'-Methylenebis(3-methylpiperidine)
| Synthetic Route | Key Reagents | General Conditions | Advantages | Disadvantages | References |
|---|---|---|---|---|---|
| Classical Condensation | 3-Methylpiperidine, Formaldehyde | Aqueous or alcoholic solvent, often with mild heating. Can be acid or base catalyzed. | High atom economy, uses readily available bulk chemicals. | Requires handling of formaldehyde; potential for side reactions (e.g., polymerization). | adichemistry.commasterorganicchemistry.com |
| Transamination | 3-Methylpiperidine, Bis(dimethylamino)methane | Requires acid catalyst (e.g., TFA) to generate the reactive iminium intermediate. | Avoids direct use of formaldehyde; uses a stable liquid reagent as the C1 source. | Generates dimethylamine as a byproduct; lower atom economy. | chemicalbook.com |
| Methylene Transfer | 3-Methylpiperidine, Dichloromethane | Typically requires elevated temperature and/or long reaction times. Dichloromethane acts as both solvent and reagent. | Simple, one-pot procedure using a common solvent as the C1 source. | Reaction is often slow; can be a source of impurities; generates HCl byproduct. | scispace.comacs.orgbeilstein-journals.org |
Industrial Scale-Up Considerations and Process Optimization for 1,1'-Methylenebis(3-methylpiperidine) Production
The transition from laboratory-scale synthesis to industrial production of 1,1'-Methylenebis(3-methylpiperidine) requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and sustainability. nih.govnih.govresearchgate.net
A key strategy for modern chemical manufacturing is the implementation of continuous flow processing . acs.org The synthesis of aminals has been successfully adapted to continuous flow systems, which offer significant advantages over traditional batch reactors. nih.govnih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous intermediates at any given time, and easier scalability through a "scale-out" approach rather than "scale-up". nih.gov For a reaction like the condensation of formaldehyde, which is exothermic, a flow reactor provides much safer and more consistent temperature control.
Process optimization would also focus on:
Catalyst Selection and Recovery: For industrial applications, heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and potentially recycled, aligning with principles of green chemistry. acs.org Developing a solid-supported acid or base catalyst for the condensation could streamline the purification process.
Downstream Processing: The purification of the final product must be efficient. This involves removing unreacted starting materials, the catalyst, and any byproducts. Optimization of distillation or crystallization steps is critical to achieving the desired product purity.
Automation and Control: Modern chemical plants utilize automated control systems to monitor and adjust reaction conditions in real-time. The integration of online analytical techniques (e.g., HPLC, GC) with automated optimization algorithms can rapidly identify the ideal process parameters for maximizing yield and minimizing waste. whiterose.ac.uk
Waste Minimization: A crucial aspect of industrial production is minimizing waste streams. This involves optimizing reaction stoichiometry to avoid large excesses of reactants and selecting routes with higher atom economy. The direct condensation route is generally superior in this regard compared to the transamination or methylene transfer methods.
Computational modeling and techno-economic assessments are increasingly used to guide process development, allowing for the evaluation of different synthetic routes and optimization strategies before physical implementation. nih.govnih.gov
Directed Synthesis of Substituted 1,1'-Methylenebis(3-methylpiperidine) Derivatives and Analogues
The synthesis of substituted derivatives and analogues of 1,1'-Methylenebis(3-methylpiperidine) is a specialized area of organic chemistry focused on creating novel molecular architectures with potential applications in various fields, including materials science and medicinal chemistry. These synthetic strategies often employ classic reactions like the Mannich reaction, as well as more advanced multi-component methodologies, to introduce a variety of functional groups onto the piperidine rings or the methylene bridge.
The primary approach for synthesizing the core structure of 1,1'-Methylenebis(3-methylpiperidine) and its analogues is the Mannich reaction. This three-component condensation involves an amine (in this case, a substituted piperidine), formaldehyde (or a surrogate), and a carbon acid. nih.govepa.gov The reaction proceeds through the formation of an electrophilic iminium ion from the piperidine and formaldehyde, which is then attacked by a nucleophile. nih.gov The versatility of this reaction allows for the introduction of substituents by using appropriately functionalized starting materials.
For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives through a Mannich condensation of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) highlights a method for creating highly substituted piperidine rings that could potentially be used to construct more complex bis-piperidine structures. niscpr.res.in
While direct synthetic data for a wide range of substituted 1,1'-Methylenebis(3-methylpiperidine) derivatives is not extensively documented in publicly available literature, the synthesis of analogous structures provides insight into potential synthetic routes. For example, a catalyst-free, one-pot, three-component condensation has been successfully used to prepare 3,3'-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one). ajchem-a.com This reaction demonstrates the feasibility of creating methylene-bridged structures from a secondary amine (piperidine), an aldehyde (glyoxylic acid), and a carbon acid (4-hydroxycoumarin) in an aqueous medium. ajchem-a.com This methodology suggests that by starting with a substituted 3-methylpiperidine, one could potentially synthesize a range of substituted bis(3-methylpiperidino)methane derivatives.
The table below outlines a hypothetical series of substituted 1,1'-Methylenebis(3-methylpiperidine) derivatives that could be synthesized based on established Mannich reaction protocols and related synthetic strategies. The table includes the starting substituted 3-methylpiperidine, the aldehyde component, and the resulting hypothetical derivative, along with its molecular formula and weight.
| Starting 3-Substituted Piperidine | Aldehyde | Resulting Derivative/Analogue | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Ethylpiperidine | Formaldehyde | 1,1'-Methylenebis(3-ethylpiperidine) | C₁₅H₃₀N₂ | 238.42 |
| 3-Propylpiperidine | Formaldehyde | 1,1'-Methylenebis(3-propylpiperidine) | C₁₇H₃₄N₂ | 266.47 |
| 3-Phenylpiperidine | Formaldehyde | 1,1'-Methylenebis(3-phenylpiperidine) | C₂₃H₃₀N₂ | 334.50 |
| 3-Methylpiperidine | Benzaldehyde | 1,1'-(Phenylmethylene)bis(3-methylpiperidine) | C₁₉H₃₀N₂ | 286.46 |
| 3-Methylpiperidine | 4-Chlorobenzaldehyde | 1,1'-((4-Chlorophenyl)methylene)bis(3-methylpiperidine) | C₁₉H₂₉ClN₂ | 320.91 |
Further research into multi-component reactions using various aldehydes and substituted 3-methylpiperidines is necessary to expand the library of these complex molecules and to fully investigate their chemical properties and potential applications. The characterization of such novel compounds would rely on standard analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structures.
Comprehensive Structural Characterization and Spectroscopic Analysis of 1,1 Methylenebis 3 Methylpiperidine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, and 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 1,1'-Methylenebis(3-methylpiperidine). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-Methylenebis(3-methylpiperidine) provides specific chemical shifts and coupling patterns for the different hydrogen atoms. In a typical spectrum recorded in CDCl₃, the signals corresponding to the protons on the piperidine (B6355638) rings and the central methylene (B1212753) bridge are observed. chemicalbook.com The methyl group protons (CH₃) typically appear as a doublet in the upfield region around 0.85 ppm. chemicalbook.com The protons of the methylene bridge (N-CH₂-N) and the protons on the carbons adjacent to the nitrogen atoms (N-CH₂) of the piperidine rings appear in the downfield region, generally between 2.85 and 2.90 ppm. chemicalbook.com The remaining methylene protons of the piperidine rings produce a complex set of overlapping multiplets in the range of approximately 1.53 to 1.85 ppm. chemicalbook.com
Interactive ¹H NMR Data Table for 1,1'-Methylenebis(3-methylpiperidine) in CDCl₃ chemicalbook.com (Note: Assignments are based on available spectral data and may be subject to refinement with 2D NMR techniques.)
| Assignment | Shift (ppm) | Multiplicity | Inferred Position |
|---|---|---|---|
| A | 2.89 | m | Axial/Equatorial N-CH₂ (Piperidine Ring) or N-CH₂-N |
| B | 2.86 | m | Axial/Equatorial N-CH₂ (Piperidine Ring) or N-CH₂-N |
| C | 2.85 | m | Axial/Equatorial N-CH₂ (Piperidine Ring) or N-CH₂-N |
| D | 1.85 | m | Ring CH₂ |
| E | 1.68 | m | Ring CH₂ |
| F | 1.65 - 1.53 | m | Ring CH₂ and Ring CH |
| K/L | 0.85 | d | CH₃ |
¹³C NMR Spectroscopy: While specific ¹³C NMR data for 1,1'-Methylenebis(3-methylpiperidine) is not widely published, the expected chemical shifts can be inferred from related structures such as N-methylpiperidine and 3-methylpyridine. chemicalbook.comspectrabase.com The carbon of the methyl group (CH₃) would appear at the highest field (lowest ppm value). The carbons of the piperidine ring would appear in the range of approximately 20-60 ppm, with the carbons adjacent to the nitrogen (N-CH₂) appearing further downfield than the other ring carbons. chemicalbook.com The carbon of the central methylene bridge (N-CH₂-N) would also be expected in the downfield region of the aliphatic spectrum.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of all proton and carbon signals. A C-H COSY experiment, for instance, helps in assigning proton signals based on their coupling to adjacent carbons. chemicalbook.com These techniques are crucial for resolving the overlapping multiplets observed in the 1D ¹H spectrum and confirming the connectivity throughout the entire molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. edinst.com For 1,1'-Methylenebis(3-methylpiperidine), the Raman spectrum would also show strong signals for C-H stretching and bending modes. chemicalbook.com The symmetric vibrations of the piperidine rings and the C-N bonds would be particularly Raman active. The region between 100 cm⁻¹ and 800 cm⁻¹ is often rich with information regarding the skeletal structure of the molecule. edinst.com
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. miamioh.edu
Molecular Formula Confirmation: The molecular formula of 1,1'-Methylenebis(3-methylpiperidine) is C₁₃H₂₆N₂. chemspider.com Its corresponding molecular weight is 210.36 g/mol . chemspider.comchemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 210. chemicalbook.com The presence of this peak confirms the molecular weight of the compound.
Fragmentation Pattern Analysis: The fragmentation of 1,1'-Methylenebis(3-methylpiperidine) under EI conditions is characteristic of amines. A primary fragmentation pathway for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this molecule, a significant fragmentation pathway involves the loss of a propyl radical from one of the piperidine rings, leading to a prominent ion. The base peak in the mass spectrum is often observed at m/z 112. chemicalbook.com This fragment likely corresponds to the loss of a 3-methylpiperidine (B147322) radical or a related rearrangement. Other significant peaks are observed at m/z 98, which could correspond to the 3-methylpiperidine radical cation, and m/z 44, a common fragment for amines. chemicalbook.comchemicalbook.com
Interactive Mass Spectrometry Data Table for 1,1'-Methylenebis(3-methylpiperidine) chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 210 | ~10 | [C₁₃H₂₆N₂]⁺ (Molecular Ion) |
| 112 | 100 | [M - C₆H₁₂N]⁺ or [C₇H₁₄N]⁺ (Base Peak) |
| 111 | ~9 | [C₇H₁₃N]⁺ |
| 99 | ~12 | [C₆H₁₃N]⁺ |
| 98 | ~13 | [C₆H₁₂N]⁺ (3-methylpiperidine iminium ion) |
| 84 | ~12 | [C₅H₁₀N]⁺ |
| 57 | ~14 | [C₄H₉]⁺ or [C₃H₅N]⁺ |
| 44 | ~31 | [C₂H₆N]⁺ |
X-ray Crystallographic Studies of 1,1'-Methylenebis(3-methylpiperidine) Coordination Complexes and Related Derivatives
If 1,1'-Methylenebis(3-methylpiperidine) were to be crystallized, it would be expected that both piperidine rings would exhibit a chair conformation. The coordination of this diamine to a metal center would likely occur through the nitrogen lone pairs, acting as a bidentate ligand. The resulting geometry of the coordination complex would depend on the metal ion, its coordination number, and the steric constraints imposed by the ligand's conformation.
Advanced Conformational Analysis of the Piperidine Rings and Methylene Bridge
The conformational flexibility of 1,1'-Methylenebis(3-methylpiperidine) is primarily determined by the piperidine rings and the central methylene bridge.
Piperidine Ring Conformation: The piperidine ring, a six-membered saturated heterocycle, most commonly adopts a chair conformation to minimize angular and torsional strain. nih.gov In 1,1'-Methylenebis(3-methylpiperidine), both piperidine rings are expected to exist in chair conformations. The methyl group at the C3 position can be in either an axial or an equatorial position. However, due to steric hindrance, the equatorial position is generally more stable for a methyl group on a cyclohexane (B81311) or piperidine ring. rsc.org
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1,1 Methylenebis 3 Methylpiperidine
Investigation of Oxidation Reactions and N-Oxide Formation
The nitrogen atoms in 1,1'-Methylenebis(3-methylpiperidine) are tertiary amines and are therefore susceptible to oxidation. The primary products of such reactions are expected to be the corresponding N-oxides. The presence of two nitrogen atoms allows for the formation of a mono-N-oxide or a di-N-oxide, depending on the reaction conditions and the stoichiometry of the oxidizing agent.
Common oxidizing agents for the N-oxidation of tertiary amines include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. The general mechanism for N-oxide formation is illustrated below:
R₃N + [O] → R₃N⁺-O⁻
For 1,1'-Methylenebis(3-methylpiperidine), the reaction would proceed as follows:
(CH₃C₅H₉N)₂CH₂ + [O] → (CH₃C₅H₉N)(CH₃C₅H₉N⁺-O⁻)CH₂ (mono-N-oxide)
(CH₃C₅H₉N)₂CH₂ + 2[O] → (CH₃C₅H₉N⁺-O⁻)₂CH₂ (di-N-oxide)
The rate and selectivity of N-oxide formation can be influenced by the choice of oxidant and reaction conditions. For instance, m-CPBA is a highly effective reagent for N-oxidation. google.com The formation of N-oxides from similar piperidine-containing structures has been well-documented. google.com
Illustrative Data on N-Oxidation of Tertiary Amines:
| Oxidizing Agent | Typical Reaction Conditions | Expected Product(s) |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, room temperature or gentle heating | Mono-N-oxide, Di-N-oxide |
| m-CPBA | Chlorinated solvent (e.g., CH₂Cl₂), 0°C to room temperature | Mono-N-oxide, Di-N-oxide |
| Ozone (O₃) | Inert solvent at low temperature | N-oxide and potentially C-N bond cleavage products |
Note: This table presents generalized data for tertiary amines and is intended to be illustrative for 1,1'-Methylenebis(3-methylpiperidine) in the absence of specific experimental data.
Reduction Chemistry of the 1,1'-Methylenebis(3-methylpiperidine) Core
The 1,1'-Methylenebis(3-methylpiperidine) core, being a saturated heterocyclic system, is generally resistant to reduction under mild conditions. The C-N and C-C single bonds are not readily cleaved by common reducing agents. However, the aminal linkage (-N-CH₂-N-) can be susceptible to cleavage under more forcing reductive conditions, potentially leading to the formation of 3-methylpiperidine (B147322) and N-methyl-3-methylpiperidine.
Catalytic hydrogenation, for instance, using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium, Platinum, or Nickel), is a common method for the reduction of various functional groups. While typically used for unsaturated systems, it can lead to the hydrogenolysis of C-N bonds at elevated temperatures and pressures.
Another potential transformation is the reduction of the corresponding N-oxides back to the parent amine. N-oxides can be reduced by various reagents, including trivalent phosphorus compounds (e.g., PPh₃) or catalytic hydrogenation. google.com
Reaction Kinetics and Thermodynamics in Various Chemical Environments
The kinetics of N-oxidation would depend on the nucleophilicity of the nitrogen atoms and the electrophilicity of the oxidizing agent. The presence of the methyl group on the piperidine (B6355638) ring may have a slight electronic and steric effect on the reaction rate compared to unsubstituted piperidine derivatives.
The thermodynamics of the aminal hydrolysis are generally favorable, especially under acidic conditions, due to the formation of stable products like the protonated amine and formaldehyde (B43269).
Illustrative Thermodynamic Data for Amine-Related Reactions:
| Reaction Type | Typical ΔH (kJ/mol) | Typical ΔS (J/mol·K) |
| Amine Protonation | -40 to -60 | Positive |
| Aminal Hydrolysis (acid-catalyzed) | -20 to -40 | Positive |
Note: This table provides generalized thermodynamic values for illustrative purposes, as specific data for 1,1'-Methylenebis(3-methylpiperidine) is not available.
Decomposition Pathways and Stability Studies of 1,1'-Methylenebis(3-methylpiperidine)
1,1'-Methylenebis(3-methylpiperidine), as a tertiary amine, is expected to be relatively stable under normal conditions of temperature and pressure, in the absence of reactive chemicals. nih.gov However, like many organic compounds, it will decompose at elevated temperatures.
The most likely thermal decomposition pathway would involve the cleavage of the C-N bonds. The methylene (B1212753) bridge is a potential weak point in the molecule. Thermal degradation could lead to the formation of 3-methylpiperidine and various fragmentation products. The presence of the methyl groups may influence the decomposition pattern compared to the unsubstituted analogue, potentially favoring certain fragmentation pathways.
Stability is also compromised in the presence of strong acids, which can catalyze the hydrolysis of the aminal linkage as discussed earlier. Oxidizing agents can also lead to its degradation through N-oxidation and potential further reactions of the N-oxides. The parent compound, 3-methylpiperidine, is known to be a flammable liquid and can react with acids. nih.gov
Computational Chemistry and Theoretical Modeling of 1,1 Methylenebis 3 Methylpiperidine
Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods)
Electronic Structure, Molecular Geometry, and Energetics
Detailed parameters such as optimized bond lengths, bond angles, dihedral angles, and the total electronic energy of 1,1'-Methylenebis(3-methylpiperidine) have not been computationally determined and reported.
Frontier Molecular Orbital (FMO) Theory Applications
There are no available studies applying Frontier Molecular Orbital (FMO) theory to 1,1'-Methylenebis(3-methylpiperidine). As a result, crucial data including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and visualizations of these orbitals are not available.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
A Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular bonding and charge distribution, has not been reported for 1,1'-Methylenebis(3-methylpiperidine). Therefore, data on atomic charges and orbital interactions are not available.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational studies aimed at elucidating the reaction mechanisms involving 1,1'-Methylenebis(3-methylpiperidine) are absent from the scientific literature. No research has been published on the computational search for transition states to determine activation energies and reaction pathways for this compound.
Prediction and Interpretation of Spectroscopic Data
While experimental spectroscopic data may exist, there are no published computational studies that predict and interpret the spectroscopic properties of 1,1'-Methylenebis(3-methylpiperidine). This includes the theoretical calculation of NMR chemical shifts and vibrational frequencies, which are valuable for corroborating experimental findings.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
There is no evidence of molecular dynamics simulations having been performed on 1,1'-Methylenebis(3-methylpiperidine). Such studies would provide valuable information about its conformational landscape, flexibility, and potential intermolecular interactions in different environments.
Applications of 1,1 Methylenebis 3 Methylpiperidine in Advanced Chemical Synthesis and Materials Science
Utilization as a Key Building Block in Multicomponent and Heterocyclic Synthesis
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comrug.nl While direct examples employing 1,1'-Methylenebis(3-methylpiperidine) as a primary reactant in MCRs are not extensively documented, its chemical nature as an aminal suggests potential utility. Aminals can exist in equilibrium with their constituent aldehyde (formaldehyde) and amine (3-methylpiperidine). This in-situ generation of reactive species could be harnessed in MCRs. For instance, the released 3-methylpiperidine (B147322) could participate as a secondary amine component in reactions like the Mannich or Ugi reactions, while the formaldehyde (B43269) acts as the carbonyl component.
In heterocyclic synthesis, the compound could serve as a C1N2 synthon. The methylene (B1212753) bridge and the two nitrogen atoms could be incorporated into a new heterocyclic ring system upon reaction with a suitable dielectrophile. Furthermore, the parent amine, 3-methylpiperidine, obtained via hydrolysis, is a common building block for synthesizing a vast array of piperidine-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. A study on the synthesis of coumarin-3-carboxamides demonstrated the use of piperidine (B6355638) as a basic catalyst in a one-pot, three-component reaction, highlighting the role of such cyclic amines in facilitating complex molecular construction. mdpi.com
Coordination Chemistry: 1,1'-Methylenebis(3-methylpiperidine) as a Ligand
The two nitrogen atoms of 1,1'-Methylenebis(3-methylpiperidine) can act as electron-pair donors, making the molecule a potential bidentate ligand for coordinating with metal ions. The flexible methylene linker would allow it to form a stable seven-membered chelate ring with a metal center.
The synthesis of metal complexes with 1,1'-Methylenebis(3-methylpiperidine) would likely follow standard procedures for N-donor ligands. For example, reacting the ligand with a metal salt like cobalt(II) chloride or molybdenum(IV) chloride in an appropriate solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) would be a typical approach. nih.govnih.gov The resulting complexes could then be isolated and characterized using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.
| Parameter | Typical Range (Å) | Metal Ion | Reference |
| Co(III)-N Bond Length | 1.90 - 1.96 | Cobalt | mdpi.com |
| Co(II)-N Bond Length | 2.01 - 2.04 | Cobalt | mdpi.com |
| Mo-S Bond Length (Dithiolene) | 2.33 - 2.43 | Molybdenum | nih.gov |
This table presents typical bond lengths for cobalt and molybdenum with related donor atoms to provide context for potential complexes with 1,1'-Methylenebis(3-methylpiperidine).
The properties of a metal complex are heavily influenced by the electronic and steric characteristics of its ligands. nih.govresearchgate.net 1,1'-Methylenebis(3-methylpiperidine) would function primarily as a σ-donor ligand, providing electron density to the metal center. The methyl groups on the piperidine rings are weakly electron-donating, which would slightly enhance the basicity of the nitrogen atoms compared to unsubstituted piperidine.
The most significant feature of this ligand is its steric bulk. The two 3-methylpiperidine rings create a sterically crowded environment around the coordinated metal ion. This steric hindrance can have several consequences:
Coordination Geometry: It can enforce unusual coordination geometries or prevent the coordination of additional ligands.
Stabilization: The bulk can protect the metal center from unwanted reactions, leading to more stable complexes.
Spin State: For transition metals like Fe(II) or Co(II), significant steric strain from bulky ligands can prevent the structural contraction associated with a low-spin state, thereby enforcing a high-spin electronic configuration. rsc.org This effect arises because the longer metal-ligand bonds of the high-spin state can better accommodate the bulky ligand. rsc.org Research on iron(II) complexes has shown that steric strain can lead to significantly longer metal-nitrogen bond distances, favoring the high-spin state and preventing spin-crossover behavior. alfa-chemistry.com
Catalytic Applications of 1,1'-Methylenebis(3-methylpiperidine) and its Derivatives
The basic and coordinating properties of 1,1'-Methylenebis(3-methylpiperidine) suggest its potential use in both organocatalysis and transition metal-catalyzed reactions.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Secondary amines, like the piperidine moiety, are a cornerstone of enamine catalysis, a major branch of organocatalysis. While many studies focus on proline and its derivatives, other cyclic amines are also effective. frontiersin.org 1,1'-Methylenebis(3-methylpiperidine) could function in several ways:
Brønsted Base: As a strong, non-nucleophilic base, it could be used in reactions requiring proton abstraction. Guanidines, which are also nitrogenous bases, are widely used as Brønsted base catalysts. researchgate.net
Pre-catalyst: It could serve as a source of 3-methylpiperidine in situ. The released secondary amine could then engage in a catalytic cycle, for example, by reacting with an aldehyde or ketone to form a nucleophilic enamine intermediate for subsequent reaction with an electrophile, such as in a Michael addition. frontiersin.org
| Reaction Type | Catalyst Role | Potential Substrates | Reference Concept |
| Michael Addition | Enamine formation (from released amine) | Aldehydes, Nitroolefins | frontiersin.org |
| Knoevenagel Condensation | Brønsted Base | Aldehydes, Active Methylene Compounds | mdpi.com |
| Aldol Reaction | Enamine formation (from released amine) | Ketones, Aldehydes | semanticscholar.org |
This table illustrates potential organocatalytic applications based on the functional groups within 1,1'-Methylenebis(3-methylpiperidine).
The use of N-donor ligands is widespread in transition metal catalysis, where they modulate the metal center's reactivity, selectivity, and stability. semanticscholar.orgmdpi.com Metal complexes of 1,1'-Methylenebis(3-methylpiperidine) could be investigated as catalysts for various organic transformations. The ligand's steric bulk could be advantageous in controlling selectivity. For instance, in reactions like hydrogenation or hydroformylation, the ligand's geometry can create a specific chiral pocket around the metal, potentially leading to stereoselective product formation if a chiral variant of the ligand is used.
While no catalytic studies specifically mention this ligand, related systems offer a blueprint. For example, rhodium complexes are used for codimerization and cycloaddition reactions researchgate.net, and various transition metal complexes with tailored ligands are effective for C-H functionalization and cross-coupling reactions. mdpi.com The significant steric profile and bidentate chelation of 1,1'-Methylenebis(3-methylpiperidine) make its metal complexes interesting candidates for such catalytic systems.
Incorporation of 1,1'-Methylenebis(3-methylpiperidine) in Polymer and Resin Systems
Following a comprehensive review of available scientific literature and research databases, no specific studies, articles, or patents were identified that detail the incorporation of 1,1'-Methylenebis(3-methylpiperidine) into polymer or resin systems. The existing body of research does not appear to cover the use of this particular compound as a monomer, cross-linking agent, or modifier in the synthesis or formulation of polymers and resins.
Consequently, there are no detailed research findings, data on the resulting material properties, or established methodologies to report for this specific application. The scientific community has yet to publish work exploring the potential roles and effects of 1,1'-Methylenebis(3-methylpiperidine) within the field of polymer and materials science. Therefore, data tables and a detailed discussion on its use in this context cannot be provided.
Analytical Methodologies for the Characterization and Quantification of 1,1 Methylenebis 3 Methylpiperidine in Research Samples
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are fundamental for the separation and analysis of 1,1'-Methylenebis(3-methylpiperidine) from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,1'-Methylenebis(3-methylpiperidine). The compound would first be separated from the sample matrix based on its boiling point and interaction with the GC column's stationary phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.
For related piperidine (B6355638) compounds, GC-MS analysis often employs a capillary column, such as a CP-Sil-5CB-MS, with helium as the carrier gas. oup.com The temperature program can be optimized to ensure good separation from other components in the sample. oup.com The mass detector can be operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. oup.com The Kovats retention index, a relative measure of retention time, can also be a useful parameter for identification when compared against known standards. nih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For piperidine derivatives, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov
The addition of modifiers to the mobile phase, such as acids (e.g., formic acid, phosphoric acid) or ion-pairing agents, can significantly improve peak shape and retention for basic compounds like piperidines. sielc.comdiva-portal.org For instance, the use of 1-methyl piperidine in the mobile phase has been shown to enhance the chromatographic resolution and detector response for certain analytes. diva-portal.org Detection in HPLC can be achieved using various detectors, with UV-Vis detectors being common if the molecule possesses a chromophore. google.com For compounds lacking a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) can be employed. oup.com
Table 1: General Chromatographic Conditions for Piperidine Derivative Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary column (e.g., CP-Sil-5CB-MS) oup.com | Reversed-phase (e.g., C18) nih.gov or mixed-mode columns sielc.com |
| Mobile Phase | Carrier Gas: Helium oup.com | Acetonitrile/Water or Methanol/Water mixtures sielc.comnih.gov with potential additives like formic acid sielc.com |
| Detector | Mass Spectrometer (MS) oup.com | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometer (MS) google.comoup.com |
| Key for Analysis | Volatility and thermal stability of the analyte. researchgate.net | Solubility in the mobile phase and interaction with the stationary phase. |
Spectrometric Techniques for Trace Analysis and Purity Assessment
Spectrometric techniques are indispensable for the structural elucidation and purity assessment of 1,1'-Methylenebis(3-methylpiperidine).
Mass Spectrometry (MS):
As mentioned in the context of GC-MS and HPLC, mass spectrometry is a primary tool for identifying 1,1'-Methylenebis(3-methylpiperidine). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and distinguishing it from isobaric interferences. nih.gov The fragmentation pattern observed in the mass spectrum offers structural information. For a molecule like 1,1'-Methylenebis(3-methylpiperidine), characteristic fragments would likely arise from the cleavage of the methylene (B1212753) bridge and the piperidine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy (¹H and ¹³C) is arguably the most powerful technique for the unambiguous structural characterization of organic molecules. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would reveal the number of unique carbon atoms in the molecule. For purity assessment, quantitative NMR (qNMR) can be a valuable tool, as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity against a certified reference standard.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the functional groups present in 1,1'-Methylenebis(3-methylpiperidine). The spectrum would be expected to show characteristic absorption bands for C-H and C-N stretching and bending vibrations. The absence of certain bands, such as N-H stretches, would confirm the tertiary amine nature of the piperidine nitrogens. While IR is more of a qualitative tool, it can be used for a quick purity check by comparing the spectrum of a sample to that of a pure reference standard. nih.gov
Table 2: Spectrometric Data for a Related Compound (3-Methylpiperidine)
| Technique | Key Observational Data | Reference |
|---|---|---|
| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 44, 99, 98, 30, 57 | nih.gov |
| ¹H NMR (in CDCl₃) | Characteristic shifts for protons on the piperidine ring and the methyl group. | chemicalbook.com |
| ¹³C NMR | Distinct signals for the carbon atoms of the piperidine ring and the methyl group. | chemicalbook.com |
| Infrared Spectroscopy | C-H and N-H (for primary/secondary amines) stretching and bending vibrations. | chemicalbook.com |
Development of Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to improve the analytical properties of a compound. researchgate.net For 1,1'-Methylenebis(3-methylpiperidine), derivatization is generally not necessary for GC-MS or LC-MS analysis as it is a tertiary amine. However, if dealing with its potential precursors or degradation products that may contain primary or secondary amine functionalities, derivatization could be beneficial.
Common derivatization strategies for amines include:
Acylation: Reaction with reagents like pentafluorobenzoyl chloride (PFBCI) or trifluoroacetic anhydride (B1165640) (TFAA) can increase the volatility and improve the chromatographic behavior of primary and secondary amines in GC analysis. oup.comoup.com This also introduces electronegative atoms, which can enhance sensitivity with an electron capture detector (ECD).
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens on amines with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. researchgate.net
While 1,1'-Methylenebis(3-methylpiperidine) itself lacks active hydrogens for these common derivatization reactions, these strategies would be highly relevant for the analysis of related compounds in a sample matrix.
Challenges in Quantitative Analysis of Complex Mixtures Containing 1,1'-Methylenebis(3-methylpiperidine) (e.g., Natural Extracts)
The quantitative analysis of 1,1'-Methylenebis(3-methylpiperidine) in complex matrices like natural extracts presents several challenges.
Matrix Effects: Natural extracts are complex mixtures containing numerous compounds that can interfere with the analysis. nih.govmdpi.com These matrix components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Thorough sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often necessary to clean up the sample and minimize matrix effects. mdpi.com
Lack of Certified Reference Standards: Accurate quantification relies on the availability of a pure, certified reference standard of 1,1'-Methylenebis(3-methylpiperidine). Without this, quantification can only be semi-quantitative or relative to another compound.
Isomeric Interferences: The presence of isomers of 1,1'-Methylenebis(3-methylpiperidine) could pose a significant challenge. These isomers may have very similar chromatographic and mass spectrometric properties, making their separation and individual quantification difficult. High-resolution chromatography and mass spectrometry would be essential to differentiate between them. oup.comresearchgate.net
Analyte Stability: The stability of the analyte during sample collection, storage, and analysis is crucial. Degradation of 1,1'-Methylenebis(3-methylpiperidine) would lead to an underestimation of its concentration.
Overcoming these challenges requires careful method development and validation, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oup.com
Emerging Research Directions and Future Prospects for 1,1 Methylenebis 3 Methylpiperidine
Sustainable and Green Chemical Synthesis Approaches
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it The synthesis of N-heterocyclic compounds, including piperidines, is a key area for the application of these principles. ajchem-a.com
The use of alternative energy sources such as microwave irradiation or ultrasound is another promising avenue. researchgate.net These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net Furthermore, the choice of solvent is a critical aspect of green chemistry. Future synthetic protocols will likely prioritize the use of water or other green solvents, minimizing the reliance on volatile and often toxic organic solvents. unibo.itajchem-a.com The development of solid-phase synthesis or solvent-free reaction conditions also represents a significant step towards a more sustainable production process for this and related bis-piperidine compounds. unibo.itajchem-a.com
Table 1: Examples of Green Chemistry Approaches in Piperidine (B6355638) Synthesis
| Green Approach | Example Catalyst/Condition | Benefit | Reference |
| Water-catalyzed reaction | Hydrogen bonding in water | Avoids toxic catalysts and organic solvents | ajchem-a.com |
| Microwave-assisted synthesis | Sodium carbonate, TBAB | Shorter reaction times, higher yields | researchgate.net |
| Heterogeneous catalysis | Zirconium oxychloride (ZrOCl₂·8H₂O) | Catalyst is easily separable and recyclable | growingscience.com |
| One-pot, multi-component reaction | Sodium lauryl sulfate (B86663) (SLS) | High atom economy, reduced waste | growingscience.com |
Advanced Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry and in silico drug design have become indispensable tools in modern medicinal chemistry for accelerating the discovery of new bioactive molecules. researchgate.net These methods allow for the prediction of physicochemical properties, biological activities, and potential toxicity of novel compounds before their actual synthesis, saving significant time and resources. researchgate.netresearchgate.net
For 1,1'-Methylenebis(3-methylpiperidine), computational approaches can be employed to design novel derivatives with specific, tailored properties. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can establish a mathematical correlation between the structural features of a series of derivatives and their biological activity. nih.govtandfonline.com By developing robust QSAR models based on a training set of related piperidine compounds, it would be possible to predict the activity of new, unsynthesized derivatives of 1,1'-Methylenebis(3-methylpiperidine). nih.govtandfonline.comresearchgate.net
Molecular docking studies can provide insights into how these molecules might interact with biological targets such as enzymes or receptors. researchgate.netacs.org By modeling the binding of various derivatives to a target's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This is particularly relevant given that the piperidine scaffold is a key structural element in many pharmaceuticals. nih.govnih.gov Furthermore, in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early identification of candidates with favorable drug-like properties and low toxicity profiles. researchgate.net This computational pre-screening is crucial for designing derivatives of 1,1'-Methylenebis(3-methylpiperidine) for potential therapeutic applications. researchgate.netacs.org
Table 2: Application of Computational Methods in the Study of Piperidine Derivatives
| Computational Method | Application | Key Findings/Predictions | Reference(s) |
| QSAR Modeling | Predicting anticancer activity of piperidine-dihydropyridine hybrids. | Docking scores for ligands ranged from -8.2 to -9.8 kcal/mol, indicating strong binding potential. | researchgate.net |
| Molecular Docking | Identifying interactions of piperidine derivatives with the CCR5 receptor. | Models helped explain how structural modifications influence binding affinity. | tandfonline.com |
| In Silico ADME-Tox | Evaluating pharmacokinetic and toxicity profiles of new piperidine derivatives. | Predicted good absorption, ability to cross the blood-brain barrier, and low toxicity for promising candidates. | researchgate.net |
| 3D Shape Analysis | Exploring the chemical space of piperidine-based fragments. | Generated a virtual library of 3D molecules with properties suitable for fragment-based drug discovery. | whiterose.ac.uk |
Exploration of Supramolecular Chemistry Involving the 1,1'-Methylenebis(3-methylpiperidine) Scaffold
Supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules, offers exciting possibilities for creating complex and functional chemical systems. nsf.gov The self-assembly of molecules into well-defined larger structures is a cornerstone of this field, with applications ranging from materials science to drug delivery. nsf.govnih.gov
The 1,1'-Methylenebis(3-methylpiperidine) scaffold, with its two basic nitrogen atoms and flexible methylene (B1212753) linker, is an intriguing building block for supramolecular chemistry. The piperidine and piperazine (B1678402) rings are known to be incorporated into macrocyclic ligands that can coordinate with metal ions. nih.govrsc.org The specific geometry and conformational flexibility of 1,1'-Methylenebis(3-methylpiperidine) could be exploited in the design of novel macrocycles or coordination polymers. nih.gov These structures could find use as catalysts or as materials with specific host-guest properties.
Furthermore, the ability of the piperidine nitrogen to form hydrogen bonds suggests that 1,1'-Methylenebis(3-methylpiperidine) could participate in the self-assembly of larger supramolecular structures. By introducing other functional groups onto the piperidine rings, it would be possible to direct the formation of discrete molecular assemblies, such as capsules or cages, capable of encapsulating guest molecules. Such systems are of great interest for applications in chemical sensing, controlled release, and catalysis. The study of tetracyclic bis-piperidine alkaloids from marine sponges, which feature two piperidine units within a macrocyclic framework, highlights the natural precedent for complex structures based on this motif. mdpi.comnih.gov
Development of Novel Analytical Applications in Specialized Chemical Domains
The unique structural and chemical properties of piperidine derivatives have led to their use in a variety of analytical applications. wikipedia.org These range from their role as reagents in chemical sequencing to their incorporation into molecules designed for biological imaging and sensing. wikipedia.orgnih.gov
Future research could explore the potential of 1,1'-Methylenebis(3-methylpiperidine) and its derivatives in specialized analytical domains. For example, its ability to act as a bidentate ligand could be harnessed for the development of novel ion-selective electrodes or optical sensors for the detection of specific metal ions. The compound could also serve as a scaffold for creating fluorescent probes, where the binding of an analyte induces a change in the fluorescence properties of the molecule. nih.gov
In the field of medicinal diagnostics, bis-piperidine structures have been investigated as components of agents targeting specific receptors or transporters in the body. acs.orgnih.gov Derivatives of 1,1'-Methylenebis(3-methylpiperidine) could potentially be developed into probes for positron emission tomography (PET) or magnetic resonance imaging (MRI) by incorporating appropriate radioisotopes or paramagnetic centers. The development of such probes would require careful molecular design to ensure high affinity and selectivity for the biological target of interest. The interaction of piperidine derivatives with DNA has also been studied, suggesting potential applications in the development of probes for nucleic acid recognition. nih.gov Additionally, the use of piperidine is common for the deprotection of Fmoc-amino acids in solid-phase peptide synthesis, a crucial analytical and preparative technique in biochemistry and drug discovery. wikipedia.orgrsc.org
Q & A
Q. What are the recommended synthetic pathways and characterization methods for 1,1'-Methylenebis(3-methylpiperidine)?
Methodological Answer:
- Synthesis : The compound (CAS 68922-17-8) is typically synthesized via alkylation of 3-methylpiperidine using methylene dihalides under controlled pH and temperature. Solvent selection (e.g., toluene or dichloromethane) and catalyst optimization (e.g., phase-transfer catalysts) are critical for yield improvement .
- Characterization : Use NMR (¹H/¹³C) to confirm methylene bridging and piperidine ring substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies amine functional groups. Purity should be assessed via HPLC with UV detection (λ = 210–230 nm) .
Q. What safety protocols should be followed when handling 1,1'-Methylenebis(3-methylpiperidine)?
Methodological Answer:
- PPE : Wear nitrile gloves (EN 374 tested) and lab coats. Respiratory protection (FFP2 masks) is required if ventilation is inadequate.
- Storage : Store in airtight containers away from oxidizers. Use secondary containment to prevent groundwater contamination.
- Emergency Measures : In case of skin contact, wash with pH-neutral soap and apply barrier creams post-exposure. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Q. How can researchers assess the compound’s pharmacological potential in preliminary studies?
Methodological Answer:
- In Vitro Assays : Screen for receptor binding affinity (e.g., GPCRs) using radioligand displacement assays.
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) at varying concentrations (1–100 µM).
- Solubility : Use shake-flask method with buffers (pH 7.4) and logP determination via HPLC .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 1,1'-Methylenebis(3-methylpiperidine)?
Methodological Answer:
- Design : Implement a 2³ factorial design to test variables: temperature (25°C vs. 50°C), catalyst loading (0.5% vs. 2%), and solvent polarity (toluene vs. DMF).
- Analysis : Use ANOVA to identify significant factors. For example, higher catalyst loading may reduce reaction time (p < 0.05) but increase byproducts. Response surface methodology (RSM) refines optimal conditions .
Q. How does integrating a theoretical framework resolve contradictions in mechanistic studies of this compound?
Methodological Answer:
- Framework Selection : Apply density functional theory (DFT) to model reaction intermediates. Compare computational data (e.g., Gibbs free energy barriers) with experimental kinetic results.
- Contradiction Resolution : If experimental yields contradict predicted pathways, re-examine solvent effects or transition-state stabilization in the model. Adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .
Q. What strategies address conflicting toxicity data in longitudinal studies?
Methodological Answer:
- Data Triangulation : Cross-validate in vitro cytotoxicity results with in vivo zebrafish models (OECD TG 236).
- Dose-Response Analysis : Use Hill slope models to distinguish between linear and non-linear toxicity thresholds. Confounding variables (e.g., metabolite accumulation) should be tracked via LC-MS/MS .
Q. How can AI-driven predictive modeling enhance the compound’s application in drug discovery?
Methodological Answer:
- Model Training : Train neural networks on PubChem datasets to predict ADMET properties. Input descriptors include molecular weight, topological polar surface area, and hydrogen-bonding capacity.
- Validation : Compare AI-predictions with experimental IC₅₀ values in kinase inhibition assays. Iteratively refine models using Bayesian optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
